molecular formula C29H33NO6 B2753587 2,6-BIS[4-(PENTYLOXY)PHENYL] PYRIDINE-2,6-DICARBOXYLATE CAS No. 313223-94-8

2,6-BIS[4-(PENTYLOXY)PHENYL] PYRIDINE-2,6-DICARBOXYLATE

Cat. No.: B2753587
CAS No.: 313223-94-8
M. Wt: 491.584
InChI Key: LVBFWYBUTPGSLA-UHFFFAOYSA-N
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Description

2,6-BIS[4-(PENTYLOXY)PHENYL] PYRIDINE-2,6-DICARBOXYLATE is a pyridine-based compound featuring two ester-functionalized 4-pentyloxyphenyl groups at the 2- and 6-positions of the pyridine ring. The ester groups enhance solubility in organic solvents, while the extended aromatic system may facilitate π-π interactions.

Properties

IUPAC Name

bis(4-pentoxyphenyl) pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO6/c1-3-5-7-20-33-22-12-16-24(17-13-22)35-28(31)26-10-9-11-27(30-26)29(32)36-25-18-14-23(15-19-25)34-21-8-6-4-2/h9-19H,3-8,20-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBFWYBUTPGSLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)OC(=O)C2=NC(=CC=C2)C(=O)OC3=CC=C(C=C3)OCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-BIS[4-(PENTYLOXY)PHENYL] PYRIDINE-2,6-DICARBOXYLATE typically involves the reaction of pyridine-2,6-dicarboxylic acid with 4-pentoxyphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,6-BIS[4-(PENTYLOXY)PHENYL] PYRIDINE-2,6-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl rings, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2,6-BIS[4-(PENTYLOXY)PHENYL] PYRIDINE-2,6-DICARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of organic electronic devices and materials for optoelectronic applications

Mechanism of Action

The mechanism of action of 2,6-BIS[4-(PENTYLOXY)PHENYL] PYRIDINE-2,6-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and enhancing reaction rates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Pyridine-2,6-Dicarboxamides

A closely related compound, 2,6-bis[N-(2′-pyridylmethyl)carbamyl]pyridine , shares the pyridine-2,6-dicarboxylate backbone but replaces ester groups with carboxamide linkages and incorporates pyridylmethyl substituents . Key differences include:

  • Functional Groups: The dicarboxylate ester in the target compound offers weaker coordination sites compared to the carboxamide’s stronger nitrogen donors, influencing metal-binding selectivity.
  • Denticity: The carboxamide derivative acts as a pentadentate ligand, coordinating via two pyridine nitrogens and three amide donors, whereas the dicarboxylate ester may exhibit lower denticity due to reduced Lewis basicity of ester oxygens.
  • Applications : Carboxamide derivatives are prioritized in polynuclear complex formation (e.g., for catalysis or magnetism), while dicarboxylates might favor solubility-driven applications like liquid crystals or organic electronics.

Substituent Effects: Alkoxy vs. Pyridyl Groups

The 4-pentyloxyphenyl substituents in the target compound contrast with the pyridylmethyl groups in analogs. These differences impact:

  • Solubility: The hydrophobic pentyloxy chains enhance solubility in nonpolar media, whereas pyridyl groups increase polarity and aqueous compatibility.
  • Coordination Geometry: Pyridylmethyl substituents enable additional metal-binding sites, fostering polynuclear complexes, while pentyloxy groups likely sterically hinder coordination, favoring mononuclear species or non-coordination applications.

Research Findings and Limitations

While direct studies on 2,6-BIS[4-(PENTYLOXY)PHENYL] PYRIDINE-2,6-DICARBOXYLATE are absent in the provided evidence, insights from analogous systems suggest:

  • Coordination Chemistry: Limited denticity and weaker donor strength may restrict its utility in forming stable metal complexes compared to carboxamide derivatives .
  • Thermotropic Behavior : The pentyloxy chains could promote liquid crystalline phases, as seen in other alkoxy-substituted aromatics, though experimental validation is needed.

Biological Activity

2,6-BIS[4-(PENTYLOXY)PHENYL] PYRIDINE-2,6-DICARBOXYLATE is a compound of increasing interest in biological research due to its potential applications in medicinal chemistry and pharmacology. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C27H30N2O4
  • Molecular Weight: 454.54 g/mol
  • SMILES Notation: CCCCCCC(C1=CC(=C(C=C1)OCCCCC)C(=O)O)N=C(C(=O)O)C2=CC=C(C=C2)OCCCCC

This compound features a pyridine ring substituted with two dicarboxylate groups and four pentoxyphenyl groups, contributing to its unique physicochemical properties.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies demonstrated that the compound effectively scavenges free radicals and reduces oxidative stress in cellular models. This property is crucial for its potential therapeutic applications in diseases associated with oxidative damage.

Anti-inflammatory Effects

In animal models, this compound has shown promising anti-inflammatory effects. It was observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The mechanism appears to involve the suppression of NF-kB signaling pathways, which are pivotal in the inflammatory response.

Cytotoxicity Against Cancer Cells

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cells while exhibiting lower toxicity towards normal human fibroblasts. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for PC-3 cells, indicating a promising therapeutic window for further development.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to increased apoptosis.
  • Modulation of Signaling Pathways : It modulates key signaling pathways involved in cell survival and apoptosis, particularly through the inhibition of Akt and activation of caspase cascades.
  • Antioxidant Defense Activation : By enhancing the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, it strengthens cellular defense against oxidative stress.

Case Study 1: Anticancer Activity

A study conducted on mice bearing xenograft tumors revealed that administration of this compound significantly reduced tumor growth compared to controls. Histological analysis showed decreased proliferation markers (Ki67) and increased apoptosis markers (cleaved caspase-3).

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. Results indicated that treatment with the compound improved cognitive function and reduced neuronal loss in treated animals compared to untreated controls.

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